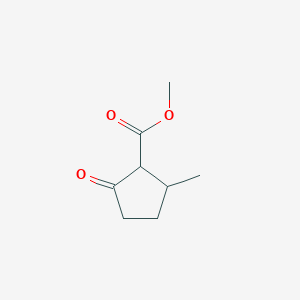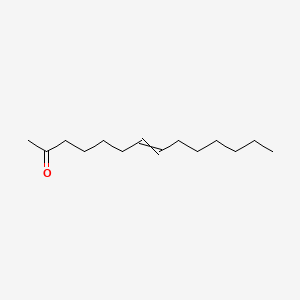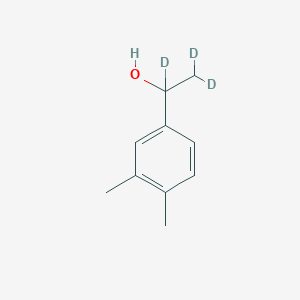
1-(3,4-Dimethylphenyl)ethanol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)ethanol-d3 is a deuterated analog of 1-(3,4-Dimethylphenyl)ethanol, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry. Its molecular formula is C10H11D3O, and it has a molecular weight of 153.24 g/mol .
Métodos De Preparación
The synthesis of 1-(3,4-Dimethylphenyl)ethanol-d3 typically involves the deuteration of 1-(3,4-Dimethylphenyl)ethanol. This can be achieved through various synthetic routes, including:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Grignard Reaction: Reacting 3,4-dimethylbenzyl chloride with deuterated magnesium (MgD) in an ether solvent, followed by the addition of deuterated water (D2O) to yield the deuterated alcohol.
Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Análisis De Reacciones Químicas
1-(3,4-Dimethylphenyl)ethanol-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-(3,4-Dimethylphenyl)acetone-d3 using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 1-(3,4-Dimethylphenyl)ethane-d3 using reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethylphenyl)ethanol-d3 has several applications in scientific research:
Chemistry: It is used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biochemistry: The compound is utilized in proteomics research to investigate protein-ligand interactions and metabolic pathways.
Medicine: It serves as a reference standard in pharmacokinetic studies to track the metabolism and distribution of drugs.
Industry: The compound is employed in the synthesis of deuterated pharmaceuticals and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethylphenyl)ethanol-d3 involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The deuterium atoms in the compound provide unique insights into reaction pathways and molecular dynamics by altering the vibrational frequencies and kinetic isotope effects .
Comparación Con Compuestos Similares
1-(3,4-Dimethylphenyl)ethanol-d3 can be compared with other similar compounds such as:
1-(3,4-Dimethylphenyl)ethanol: The non-deuterated analog, which has similar chemical properties but different isotopic composition.
1-(3,4-Dimethylphenyl)acetone-d3: An oxidized form of the compound, used in different types of chemical reactions.
1-(3,4-Dimethylphenyl)ethane-d3: A reduced form, which has different reactivity and applications.
The uniqueness of this compound lies in its deuterium content, which makes it valuable for isotopic labeling studies and NMR spectroscopy.
Propiedades
Fórmula molecular |
C10H14O |
|---|---|
Peso molecular |
153.24 g/mol |
Nombre IUPAC |
1,2,2-trideuterio-1-(3,4-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3/i3D2,9D |
Clave InChI |
WTTSQZZOTXFJJG-WUDHCNRBSA-N |
SMILES isomérico |
[2H]C([2H])C([2H])(C1=CC(=C(C=C1)C)C)O |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13399803.png)
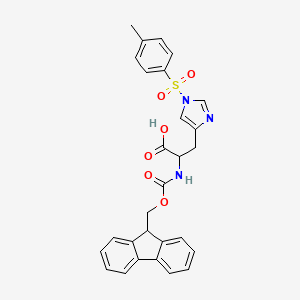
![4,7-Dihydro-4,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13399818.png)
![2-(2-aminopropanoylamino)-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate](/img/structure/B13399827.png)
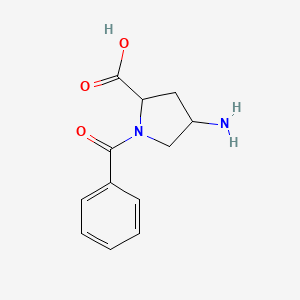
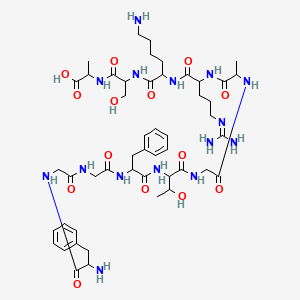
![(E)-1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B13399841.png)
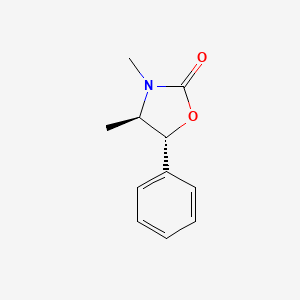
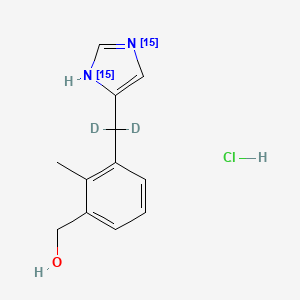
![(R)-alpha-[[(4-Nitrophenethyl)amino]methyl]benzyl Alcohol](/img/structure/B13399863.png)
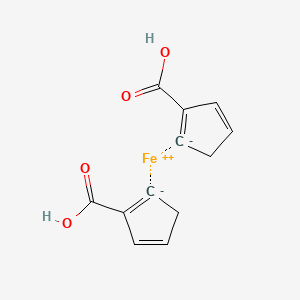
![sodium;2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13399875.png)
